B1580076 L-HOMOSERINE (15N)

L-HOMOSERINE (15N)

Cat. No.: B1580076
M. Wt: 120.11
Attention: For research use only. Not for human or veterinary use.
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Description

L-Homoserine (15N) is an isotopically labeled, non-proteinogenic amino acid that serves as a critical biosynthetic precursor in microbial metabolism and a vital tool in advanced nuclear magnetic resonance (NMR) spectroscopy. Its core research value lies in its role as the universal lactone head group in the synthesis of N-acyl-L-homoserine lactones (AHLs), which are key signaling molecules in bacterial quorum sensing . Gram-negative bacteria, such as Pseudomonas aeruginosa , utilize AHLs to regulate group behaviors like virulence factor production and biofilm formation . Researchers employ 15N-labeled L-homoserine to trace the biosynthesis and mechanism of action of these signals using sensitive LC-MS/MS and NMR methods . In structural biology, Nitrogen-15 NMR spectroscopy is a powerful technique for studying protein structure and dynamics . The 15N isotope, with a nuclear spin of ½, is preferred over the quadrupolar 14N nucleus because it provides superior, narrower spectral lines, despite its low natural abundance of 0.37% and inherent sensitivity challenges . Incorporating 15N-labeled L-homoserine, or using it to produce other 15N-labeled compounds, allows for detailed NMR investigations into protein folding, interactions, and the metabolic pathways involving this amino acid . This product is specified with a high chemical purity of >97.0% and an isotopic enrichment of 95-99% 15N . The molecular formula is C₄H₉NO₃, with a molecular weight of approximately 120.11 g/mol for the labeled compound . It is provided as a white to almost white powder and should be stored in a cool, dark place . This material is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Weight

120.11

Purity

97%

Origin of Product

United States

Ii. Biosynthesis and Metabolic Pathways of L Homoserine

De Novo Biosynthesis of L-Homoserine

Aspartate Pathway: Key Enzymatic Steps

The conversion of L-aspartate to L-homoserine is accomplished through three key enzymatic steps. These enzymes work in succession to modify the structure of the aspartate molecule, ultimately yielding L-homoserine. nih.govresearchgate.netresearchgate.net

The first committed step in the biosynthesis of L-homoserine is the phosphorylation of L-aspartate to form β-aspartyl-phosphate. acs.orgtandfonline.com This reaction is catalyzed by the enzyme aspartokinase (AK) , also known as aspartate kinase. nih.govacs.orgmdpi.com In many bacteria, such as Escherichia coli, there are three isozymes of aspartokinase: AKI, AKII, and AKIII, encoded by the genes thrA, metL, and lysC, respectively. researchgate.netacs.org AKI and AKII are bifunctional enzymes that also possess homoserine dehydrogenase activity. nih.govuniprot.org

The activity of aspartokinase is a major regulatory point in the pathway and is subject to feedback inhibition by the downstream products of the aspartate metabolic pathway. nih.govmdpi.com Specifically, AKI is allosterically inhibited by threonine, while AKIII is inhibited by lysine (B10760008). nih.gov This regulation ensures that the cell does not overproduce these amino acids. In some organisms, the different isoforms of AK exhibit varying sensitivities to these inhibitors. For instance, in Arabidopsis thaliana, threonine inhibits AK activity, and this inhibition is cooperative. tandfonline.com

Regulation of Aspartokinase Isozymes in E. coli
IsozymeGeneFeedback Inhibitor
AKIthrAThreonine
AKIImetL-
AKIIIlysCLysine

The second step in the pathway is the reduction of β-aspartyl-phosphate to L-aspartate-β-semialdehyde. This reaction is catalyzed by aspartate-semialdehyde dehydrogenase (ASD) , encoded by the asd gene. nih.govacs.orgresearchgate.net This NADP-dependent enzyme plays a crucial role as it is located at a branch point where the metabolic flux can be directed towards either the synthesis of lysine or the synthesis of homoserine and its derivatives. researchgate.net Unlike aspartokinase, there is currently no evidence to suggest that aspartate-semialdehyde dehydrogenase is subject to feedback inhibition by metabolites in this pathway. acs.org

The final step in the de novo synthesis of L-homoserine is the reduction of L-aspartate-β-semialdehyde to L-homoserine. This reaction is catalyzed by L-homoserine dehydrogenase (HDH) . wikipedia.orgwikipedia.orgjmb.or.kr In E. coli, this enzyme activity is associated with the bifunctional proteins encoded by thrA (AKI-HDH I) and metL (AKII-HDH II). nih.govresearchgate.net The reaction is typically dependent on the cofactor NADPH. jmb.or.kruniprot.org

The mechanism of HDH involves the transfer of a hydride ion from NADPH to the aldehyde group of L-aspartate-β-semialdehyde, reducing it to a primary alcohol. wikipedia.org The enzyme is subject to feedback inhibition by threonine, which acts as a competitive inhibitor. uniprot.orgcreative-biolabs.com This regulation helps to control the flow of metabolites towards the synthesis of threonine. The optimal pH for the reverse reaction is around 9, and the optimal temperature for the enzyme from Bacillus subtilis is 35 degrees Celsius. uniprot.org

Properties of L-Homoserine Dehydrogenase
PropertyDescriptionReference
Enzyme Commission numberEC 1.1.1.3 wikipedia.orgjmb.or.kr
CofactorNADPH jmb.or.kruniprot.org
InhibitorThreonine uniprot.orgcreative-biolabs.com
Optimal pH (reverse reaction)9 uniprot.org
Optimal Temperature (B. subtilis)35°C uniprot.org
Aspartate-Semialdehyde Dehydrogenase (ASD) Function

Genetic and Molecular Regulation of L-Homoserine Biosynthesis

The biosynthesis of L-homoserine is tightly controlled at the genetic level to ensure a balanced supply of amino acids. In E. coli, the genes involved in this pathway are often organized into operons. For example, the thrA, thrB, and thrC genes, which are involved in threonine biosynthesis from homoserine, are part of the thr operon. researchgate.net The expression of these genes is regulated by mechanisms such as feedback inhibition and transcriptional attenuation. nih.govresearchgate.net

The thrL leader peptide, located upstream of the thrA gene, plays a role in the attenuation of the thr operon in response to the levels of threonine and isoleucine. researchgate.net Similarly, the expression of the metL gene is regulated by the MetJ repressor and the corepressor S-adenosylmethionine, which are involved in the methionine biosynthesis pathway. nih.gov

Metabolic engineering strategies often focus on deregulating these control points to overproduce L-homoserine. This can involve mutating key regulatory genes or replacing native promoters with stronger, constitutive promoters to enhance the expression of the biosynthetic enzymes. asm.orgacs.org

"Underground Metabolism" and Promiscuous Enzyme Activities in L-Homoserine Formation

The concept of "underground metabolism" refers to the network of secondary, often inefficient, metabolic reactions catalyzed by promiscuous enzymes that have evolved for other primary functions. nih.govsemanticscholar.org These promiscuous activities can sometimes lead to the formation of metabolites through non-canonical pathways.

In the context of L-homoserine, while the de novo pathway is the primary route for its synthesis, promiscuous enzyme activities could potentially contribute to its formation or the formation of related intermediates under certain conditions. For instance, some transaminases in E. coli, such as AspC, IlvE, and TyrB, have been shown to exhibit side-activity on 4-hydroxy-2-ketobutanoate (OHB), a compound structurally similar to intermediates in the homoserine pathway, potentially leading to the formation of homoserine. researchgate.net

Furthermore, studies have shown that the promiscuous cleavage of O-succinyl-L-homoserine by cystathionine (B15957) γ-synthase (MetB), an enzyme in the methionine biosynthesis pathway, can lead to the formation of 2-ketobutyrate, a precursor for isoleucine biosynthesis. nih.govsemanticscholar.org This highlights the potential for promiscuous enzyme activities to reroute metabolic flux from the canonical L-homoserine pathway. While not a direct formation of L-homoserine, it demonstrates the interconnectedness and flexibility of metabolic networks through these "underground" reactions.

L-Homoserine as a Precursor for Essential Amino Acids

L-Homoserine is a central molecule from which the metabolic pathways for the synthesis of L-methionine, L-threonine, and L-isoleucine diverge. wikipedia.org The regulation of these pathways is crucial for cellular function, as it controls the availability of these essential amino acids for protein synthesis and other metabolic processes.

Biosynthesis of L-Methionine: Role of O-Succinyl-L-Homoserine

The biosynthesis of L-methionine from L-homoserine initiates with the activation of the homoserine hydroxyl group. In many bacteria, this is achieved by the enzyme homoserine O-succinyltransferase, which catalyzes the reaction between L-homoserine and succinyl-CoA to form O-succinyl-L-homoserine. nih.govbiorxiv.org This intermediate is a key substrate in the transsulfuration pathway. nih.gov In this pathway, O-succinyl-L-homoserine reacts with cysteine to form cystathionine, a reaction catalyzed by cystathionine γ-synthase. nih.govbiorxiv.org Subsequently, cystathionine is cleaved to yield homocysteine, which is then methylated to form L-methionine. nih.gov

In contrast, fungi and plants utilize different activation steps. Fungi typically employ L-homoserine O-acetyltransferase to produce O-acetyl-L-homoserine, while plants utilize phosphorylation to form O-phospho-L-homoserine as the activated intermediate. nih.govmdpi.com

Table 1: Key Enzymes in L-Methionine Biosynthesis from L-Homoserine

Enzyme Gene (E. coli) Reaction
Homoserine O-succinyltransferase metA L-Homoserine + Succinyl-CoA → O-Succinyl-L-homoserine + CoA
Cystathionine γ-synthase metB O-Succinyl-L-homoserine + L-Cysteine → L-Cystathionine + Succinate
Cystathionine β-lyase metC L-Cystathionine + H₂O → L-Homocysteine + Pyruvate (B1213749) + NH₃
Methionine synthase metE, metH L-Homocysteine + N⁵-Methyltetrahydrofolate → L-Methionine + Tetrahydrofolate

Biosynthesis of L-Threonine: Homoserine Kinase and Threonine Synthase

The conversion of L-homoserine to L-threonine involves two key enzymatic steps. First, homoserine kinase (encoded by the thrB gene) phosphorylates L-homoserine to produce O-phospho-L-homoserine. wikipedia.orgmdpi.comnih.gov This reaction requires ATP as the phosphate (B84403) donor. asm.org Subsequently, the enzyme threonine synthase (encoded by the thrC gene) catalyzes the isomerization of O-phospho-L-homoserine to L-threonine. mdpi.comnih.gov This pathway is subject to feedback inhibition, where L-threonine can act as a competitive inhibitor of homoserine kinase, thus regulating its own synthesis. wikipedia.orgasm.orgacs.org

Table 2: Key Enzymes in L-Threonine Biosynthesis from L-Homoserine

Enzyme Gene (E. coli) Reaction
Homoserine kinase thrB L-Homoserine + ATP → O-Phospho-L-homoserine + ADP
Threonine synthase thrC O-Phospho-L-homoserine → L-Threonine + Phosphate

Biosynthesis of L-Isoleucine: Interconnections via O-Succinyl-L-Homoserine

The biosynthesis of L-isoleucine is intricately linked to the metabolic pathways of both L-threonine and L-methionine. While the canonical pathway for isoleucine synthesis starts from threonine, research has revealed an alternative, "underground" pathway in Escherichia coli that utilizes an intermediate from the methionine biosynthesis pathway. semanticscholar.orgnih.govelifesciences.org

In this alternative route, O-succinyl-L-homoserine, the intermediate in methionine biosynthesis, can be promiscuously cleaved by the enzyme cystathionine γ-synthase (MetB). semanticscholar.orgnih.govelifesciences.org This cleavage results in the production of 2-ketobutyrate, a key precursor for isoleucine synthesis. semanticscholar.orgnih.govelifesciences.orgresearchgate.net This demonstrates the metabolic flexibility within the cell, where enzymes with broad substrate specificity can be harnessed to create alternative biosynthetic routes, especially under conditions where the primary pathway is compromised. semanticscholar.orgnih.govelifesciences.org

L-Homoserine Catabolism and Degradation Pathways

While L-homoserine is a crucial biosynthetic intermediate, its accumulation can be toxic to cells like E. coli. frontiersin.orgnih.gov Therefore, cells possess mechanisms to catabolize or degrade excess L-homoserine. One identified degradation pathway involves the conversion of L-homoserine to L-threonine, which is then catabolized. frontiersin.orgnih.gov In E. coli, the threonine degradation pathway II, which involves the enzymes threonine dehydrogenase and 2-amino-3-oxobutanoate CoA ligase, can be activated to break down threonine derived from L-homoserine. frontiersin.orgnih.gov This ultimately leads to the formation of compounds like glycine (B1666218) and acetyl-CoA, which can enter central metabolism. frontiersin.org The ability to degrade L-homoserine is essential for maintaining metabolic homeostasis and preventing the toxic effects of its accumulation. frontiersin.orgnih.gov

Iii. Applications of L Homoserine 15n in Advanced Research Methodologies

Metabolic Flux Analysis and Isotopic Tracing with L-Homoserine (15N)

Metabolic flux analysis (MFA) is a critical technique for understanding the rates of metabolic reactions within a biological system. The use of isotopically labeled compounds like L-Homoserine (15N) is central to these studies. By introducing this labeled amino acid, researchers can track the movement of the 15N isotope through various metabolic pathways, providing quantitative insights into cellular metabolism. nih.govresearchgate.netembopress.org

In microbial systems, L-Homoserine (15N) is instrumental in elucidating the complex network of nitrogen metabolism. frontiersin.org Although L-homoserine itself may be toxic to some bacteria like Escherichia coli and cannot be used as a sole nitrogen source, its labeled form can be used to trace nitrogen flow in engineered or adapted strains. frontiersin.org For instance, in studies involving quorum-sensing in Gram-negative bacteria, 15N-labeled ammonia (B1221849) is used to label endogenously produced N-acyl L-homoserine lactones (AHLs), allowing researchers to differentiate between de novo synthesis and degradation of these signaling molecules. plos.org This approach provides a clear picture of nitrogen allocation and turnover within microbial communities.

Dual isotopic labeling experiments, using both 13C and 15N, have been employed to quantify intracellular carbon and nitrogen fluxes in microorganisms like Mycobacterium bovis BCG. nih.govembopress.orgbiorxiv.org These studies have established glutamate (B1630785) as a central hub for nitrogen metabolism. nih.govembopress.org By tracing the incorporation of 15N from labeled sources, researchers can map the nitrogen flux distributions for the biosynthesis of amino acids and nucleotides. nih.govembopress.orgbiorxiv.org

Key Research Findings on Nitrogen Flow in Microbial Systems using 15N Labeling

Microorganism15N-labeled SubstrateKey FindingReference
Gram-negative bacteria15N-labeled ammoniaDiscriminated between endogenous production and degradation of N-acyl L-homoserine lactones (AHLs). plos.org
Mycobacterium bovis BCG15N-labeled ammonium (B1175870) chlorideEstablished glutamate as the central node for nitrogen metabolism and quantified nitrogen flux for amino acid and nucleotide biosynthesis. nih.govembopress.orgbiorxiv.org
Escherichia coliL-Homoserine (15N)While toxic, it can be used in adapted strains to trace nitrogen pathways. frontiersin.org

In plant science, understanding how carbon (C) and nitrogen (N) are allocated is crucial for improving crop yield and nitrogen use efficiency (NUE). frontiersin.orgoup.com L-Homoserine (15N) and other 15N-labeled compounds are vital for tracing nitrogen uptake, assimilation, and partitioning. frontiersin.orgnih.govmdpi.com

Studies in barley have used 15N enrichment to determine total N and C concentrations, revealing how N supply affects C partitioning and root biomass. frontiersin.org In Citrus sinensis seedlings, N-deficiency was shown to alter C and N distribution, increasing the root-to-shoot ratio and affecting carbohydrate metabolism. nih.gov The use of 15N tracers helps to quantify these shifts in resource allocation under different nutrient conditions.

Integrated analyses of the transcriptome and metabolome in rice, coupled with isotopic labeling, have shown that nitrogen availability significantly impacts both carbon and nitrogen metabolism. mdpi.com For example, high nitrogen levels can inhibit nitrogen assimilation pathways by affecting the tricarboxylic acid (TCA) cycle and pentose (B10789219) phosphate (B84403) pathway. mdpi.com

Impact of Nitrogen Availability on Carbon and Nitrogen Partitioning in Plants

Plant SpeciesExperimental ConditionKey ObservationReference
BarleyVarying Nitrogen SupplyNitrogen supply affects carbon partitioning and root biomass. frontiersin.org
Citrus sinensisNitrogen DeficiencyIncreased carbon and nitrogen distribution to roots, altering the root/shoot ratio. nih.gov
RiceHigh and Low NitrogenNitrogen levels regulate carbon metabolism pathways (TCA cycle, PPP), which in turn affects nitrogen assimilation. mdpi.com

L-Homoserine is a key intermediate in the biosynthesis of essential amino acids such as methionine and threonine. wikipedia.orgebi.ac.uk Using L-Homoserine (15N) as a tracer allows for the detailed study of these and other amino acid interconversion pathways in both prokaryotic and eukaryotic models.

In prokaryotes, such as E. coli, L-homoserine is a pivotal metabolite in the carbon-nitrogen network. frontiersin.org In eukaryotes, from yeast to mammalian cells, tracing the fate of the 15N label from L-homoserine can reveal the flux through various biosynthetic and catabolic pathways. For example, in engineered mammalian cells, it is possible to reconstruct essential amino acid biosynthesis pathways, and isotopic tracers are crucial for verifying the functionality of these resurrected pathways. nih.gov

The use of 15N-labeled amino acids, including derivatives of homoserine, allows for the quantification of gross fluxes of amino acids in complex environments like soil, providing insights into microbial amino acid metabolism. science.gov

Elucidating Carbon and Nitrogen Partitioning in Plant Metabolism

Quantitative Proteomics and L-Homoserine (15N) Labeling Strategies

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. openaccesspub.orgnih.govnih.govnih.gov Metabolic labeling with stable isotopes is a powerful approach for accurate protein quantification. nih.govoup.comoup.com

In vivo metabolic labeling involves growing cells or organisms in a medium where a standard nutrient is replaced with its isotopically labeled counterpart. For nitrogen labeling, 15N-containing salts are often used, leading to the incorporation of 15N into all amino acids and subsequently into all proteins. nih.govbiorxiv.org This method, often referred to as 15N SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) when applied to cell cultures, enables the comparison of protein expression levels between different states. openaccesspub.orgthermofisher.com For example, one cell population is grown with a natural abundance nitrogen source ('light'), and another with a 15N source ('heavy'). nih.govthermofisher.com The samples are then mixed, and the relative abundance of proteins is determined by mass spectrometry by comparing the intensities of the 'light' and 'heavy' peptide peaks. oup.comoup.com

This technique has been successfully applied to a wide range of organisms, from bacteria and yeast to plants like Arabidopsis and the green alga Chlamydomonas reinhardtii. nih.govnih.govbiorxiv.org While 15N labeling provides comprehensive labeling of the proteome, data analysis can be complex due to variable mass shifts depending on the number of nitrogen atoms in each peptide and the potential for incomplete labeling. nih.govbiorxiv.org

Cell-free protein synthesis (CFPS) offers an alternative to in vivo expression for producing labeled proteins. oup.comisotope.comnih.govthermofisher.comckisotopes.com This in vitro method uses cell extracts containing the necessary machinery for transcription and translation to synthesize proteins from a DNA template. isotope.comckisotopes.com A significant advantage of CFPS is the ability to directly supply labeled amino acids, such as L-Homoserine (15N), to the reaction mixture. oup.com This allows for selective or uniform labeling of the target protein with high efficiency. nih.gov

CFPS is particularly advantageous for producing proteins that are toxic to live cells or for applications in NMR spectroscopy where specific labeling patterns are desired. isotope.comnih.govckisotopes.com The cost-effectiveness and speed of CFPS, coupled with the ability to control the labeling scheme precisely, make it a valuable tool in quantitative proteomics and structural biology. oup.comisotope.com

Application as Internal Standards in Mass Spectrometry-Based Proteomics

In the realm of quantitative proteomics, accuracy and reproducibility are paramount. Isotope Dilution Mass Spectrometry (IDMS) has become a gold standard for the precise quantification of proteins and peptides in complex biological samples. nih.gov This methodology relies on the use of stable isotope-labeled internal standards, which are chemically identical to the analyte of interest but have a different mass due to isotopic enrichment. oup.comnih.gov L-Homoserine (¹⁵N), as a stable isotope-labeled amino acid, is well-suited for this application. chemie-brunschwig.chckisotopes.com

When a known quantity of a ¹⁵N-labeled protein or peptide standard is added to a sample at an early stage of preparation, it mixes with its unlabeled, naturally occurring counterpart. oup.comnih.gov Throughout the subsequent steps of sample processing, such as protein digestion and chromatographic separation, the labeled standard and the native analyte behave identically. nih.gov During mass spectrometry analysis, the instrument can distinguish between the "light" (containing ¹⁴N) and "heavy" (containing ¹⁵N) versions of the peptide based on their mass-to-charge ratio. ckgas.com The ratio of the signal intensities of the heavy to light peptides allows for precise and absolute quantification of the target protein, correcting for variations in sample preparation and instrument response. nih.govopenaccesspub.org This approach offers superior accuracy and precision compared to label-free methods. openaccesspub.orgsepscience.com

The use of full-length, isotopically labeled proteins as internal standards is particularly advantageous as they can account for variability in proteolytic digestion efficiency, a significant source of error in many proteomics workflows. nih.gov L-Homoserine is notably the product of cyanogen (B1215507) bromide (CNBr) cleavage at methionine residues, a common method in protein chemistry for generating specific peptide fragments for sequencing and analysis. researchgate.net Therefore, an internal standard containing L-Homoserine (¹⁵N) could be particularly relevant in workflows involving CNBr digestion.

Table 1: Advantages of Using L-Homoserine (¹⁵N) as an Internal Standard in MS-Based Proteomics

FeatureAdvantageScientific RationaleCitation
Chemical Identity Co-elution and co-ionization with the analyteThe labeled standard is chemically identical to the native molecule, ensuring it behaves the same way during chromatography and ionization, which is crucial for accurate ratio measurement. creative-proteomics.com
Mass Difference Clear differentiation in the mass spectrometerThe mass difference due to the ¹⁵N isotope allows the mass spectrometer to resolve the signals from the standard and the analyte, enabling distinct quantification. oup.com
Early Spiking Correction for sample loss and variabilityAdding the standard at the beginning of the workflow corrects for analyte loss during sample preparation, digestion, and purification steps. nih.govnih.gov
Improved Accuracy Absolute quantificationBy comparing the signal of the unknown analyte to the known concentration of the internal standard, researchers can determine the absolute amount of a protein, not just relative changes. nih.govopenaccesspub.org
Enhanced Precision High reproducibility across samplesThe ratiometric measurement minimizes the impact of instrument fluctuations and matrix effects, leading to more consistent and reliable results between different samples and experiments. openaccesspub.orgsepscience.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in L-Homoserine (¹⁵N) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules at an atomic level. silantes.com The introduction of stable isotopes like ¹⁵N is fundamental to modern biomolecular NMR, as it overcomes inherent limitations of observing complex molecules. silantes.comnih.gov The ¹⁵N nucleus has a nuclear spin of 1/2, just like the proton (¹H), making it ideal for a wide range of NMR experiments. openmedscience.com Incorporating L-Homoserine (¹⁵N) into proteins or studying it as a metabolite provides a specific probe to unlock detailed molecular insights.

Structural and Dynamic Probes in Biomolecular NMR

The complexity of ¹H NMR spectra for even moderately sized proteins makes direct analysis and resonance assignment nearly impossible due to severe signal overlap. nih.gov Uniform or selective labeling of a protein with ¹⁵N, for instance by providing L-Homoserine (¹⁵N) and other labeled amino acids during protein expression, dramatically simplifies this problem. ckisotopes.com This enables the use of heteronuclear NMR experiments, such as the two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which is a cornerstone of biomolecular NMR. researchgate.netnih.gov

In a ¹H-¹⁵N HSQC spectrum, each amide group in the protein backbone (and nitrogen-containing side chains) gives rise to a single cross-peak, creating a unique "fingerprint" of the protein. nih.gov The dispersion of signals into a second dimension (the ¹⁵N chemical shift) resolves the spectral crowding. chemie-brunschwig.ch By incorporating L-Homoserine (¹⁵N), the specific amide signal of this residue can be identified and studied. This allows researchers to:

Determine 3D Structures: By assigning each resonance to a specific nucleus in the protein sequence, a network of structural constraints (e.g., distances from Nuclear Overhauser Effects) can be built to calculate the protein's three-dimensional structure in solution. silantes.com

Probe Molecular Dynamics: Changes in the position, intensity, and line shape of NMR signals over time provide rich information about molecular motions across a wide range of timescales. researchgate.net This is critical for understanding protein function, folding, and binding to other molecules.

Map Interaction Surfaces: When a protein binds to a ligand or another protein, the chemical environment of the amino acid residues at the interface changes. These changes can be monitored as shifts in the positions of their corresponding peaks in the ¹H-¹⁵N HSQC spectrum, allowing for the precise mapping of binding sites.

For larger proteins (>25 kDa), spectral quality can be further enhanced by combining ¹⁵N-labeling with deuteration (²H labeling), which reduces signal broadening and allows for the study of much larger and more complex systems. silantes.comopenmedscience.com

Table 2: Information Gained from ¹⁵N-Labeling in Biomolecular NMR

Research AreaNMR ApplicationInformation ObtainedCitation
Structure Determination Multidimensional NMR (e.g., ¹H-¹⁵N HSQC, HNCA)Resonance assignment, secondary structure identification, and calculation of high-resolution 3D structures in solution. researchgate.netsilantes.com
Molecular Dynamics Relaxation experiments (T₁, T₂, NOE)Characterization of flexibility, conformational changes, and motions on picosecond to second timescales. researchgate.net
Protein-Ligand Interactions Chemical Shift Perturbation (CSP) mappingIdentification of binding sites, determination of binding affinities (Kd), and characterization of interaction surfaces. nih.gov
Protein Folding Real-time NMR, Hydrogen-Deuterium ExchangeMonitoring of folding pathways, identification of folding intermediates, and assessment of structural stability. nih.gov

¹⁵N-Edited and ¹⁵N-Filtered NMR Experiments for Metabolite Identification

Analyzing metabolites in complex biological mixtures, such as cell extracts or biofluids, presents a major challenge due to the vast number of compounds and severe spectral overlap in standard ¹H NMR spectra. nih.govnist.gov ¹⁵N-edited and ¹⁵N-filtered NMR experiments are advanced techniques that leverage isotopic labeling to overcome this issue, enabling the selective detection and identification of nitrogen-containing metabolites like L-Homoserine (¹⁵N). researchgate.netnih.gov

¹⁵N-Edited Experiments: These experiments, such as the ¹H-¹⁵N HSQC, are designed to detect only those protons that are directly attached to a ¹⁵N nucleus. nih.gov This effectively removes the overwhelming background signals from protons attached to ¹²C or ¹⁴N, resulting in a much cleaner spectrum that displays only the ¹⁵N-labeled compounds. This approach dramatically improves resolution and allows for the unambiguous identification and quantification of labeled metabolites in a complex mixture. nih.govnih.gov

¹⁵N-Filtered Experiments: Conversely, ¹⁵N-filtered experiments are designed to suppress signals from protons attached to ¹⁵N atoms. ethz.ch This is useful for observing unlabeled molecules in a sample without interference from a highly abundant, ¹⁵N-labeled compound. It can also be used to simplify spectra by removing specific sets of signals, for example, to observe only aromatic protons without interference from amide protons in a ¹⁵N-labeled protein. ethz.ch

The application of these techniques can be extended through chemical tagging, where a ¹⁵N-containing chemical probe is used to derivatize a specific class of metabolites (e.g., carboxylic acids), allowing them to be selectively detected with ¹⁵N-edited NMR experiments. nih.govnih.govecut.edu.cn

Table 3: Comparison of NMR Experiments for Metabolite Analysis

NMR ExperimentPrinciplePrimary Use CaseAdvantageCitation
1D ¹H NMR Detects all proton signals in a sample.Rapid, high-throughput screening of the entire metabolome.Fast and simple data acquisition. nih.gov
¹⁵N-Edited NMR (e.g., HSQC) Selectively detects protons coupled to ¹⁵N nuclei.Identification and quantification of ¹⁵N-labeled metabolites in a complex mixture.Dramatically reduces spectral overlap and background signals. nih.govresearchgate.net
¹⁵N-Filtered NMR (e.g., NOESY) Selectively suppresses signals from protons coupled to ¹⁵N nuclei.Observing unlabeled compounds without interference from labeled ones or simplifying complex spectra.Simplifies spectra by removing specific, known signals. ethz.ch

Advanced NMR Approaches for Complex Biological Mixtures

The analysis of complex biological systems, such as the entire set of metabolites (the metabolome), requires advanced analytical strategies. frontiersin.org The use of stable isotope tracers like L-Homoserine (¹⁵N) is central to these approaches, particularly in the field of Stable Isotope-Resolved Metabolomics (SIRM). nih.govfrontiersin.org SIRM involves introducing a ¹⁵N- (or ¹³C-) labeled substrate into a biological system and tracking its transformation into various downstream metabolites using NMR and/or MS. nih.govfrontiersin.org

This approach offers several key advantages for studying complex mixtures:

Pathway Tracing: By following the ¹⁵N label from a precursor like L-Homoserine (¹⁵N), researchers can definitively trace its path through metabolic networks, helping to elucidate new pathways or understand how existing pathways are regulated under different conditions. nih.govnih.gov

Flux Analysis: NMR can distinguish between different isotopomers (molecules that differ only in their isotopic composition), which provides quantitative information about the rates (fluxes) of metabolic reactions. frontiersin.org

Enhanced Resolution and Identification: As discussed, multidimensional and heteronuclear NMR experiments (e.g., 2D ¹H-¹⁵N HSQC) spread signals across multiple dimensions, greatly improving the ability to resolve and identify individual components in a mixture that would be impossible to distinguish in a 1D spectrum. nih.govnist.gov

Quantitative Profiling: NMR is inherently quantitative; the signal intensity is directly proportional to the number of nuclei. nih.gov When combined with isotopic labeling, this allows for highly accurate and reproducible quantification of dozens or even hundreds of metabolites in a single experiment. nih.gov

By using ¹⁵N-labeled compounds and advanced NMR techniques, scientists can move beyond a static snapshot of the metabolome and gain a dynamic understanding of cellular metabolism in a systems biology context. nih.gov

Iv. L Homoserine in Diverse Biological Systems

Microbial Metabolism and Biotechnology

L-Homoserine is a key intermediate in the carbon and nitrogen metabolism of many microorganisms. frontiersin.orgnih.gov Its synthesis from aspartate involves a three-step reaction catalyzed by aspartate kinase, aspartate semi-aldehyde dehydrogenase, and L-homoserine dehydrogenase. frontiersin.org

Metabolic engineering strategies have been extensively employed to enhance L-Homoserine production in model organisms like Escherichia coli and Corynebacterium glutamicum. nih.govnih.gov These strategies often involve blocking competing metabolic pathways, such as those leading to L-threonine and L-lysine, and strengthening the expression of key enzymes in the L-Homoserine biosynthesis pathway. nih.govnih.gov

In E. coli, several systematic metabolic engineering approaches have been reviewed, including the modification of transport systems to improve L-Homoserine secretion. nih.gov Research has shown that E. coli is generally more efficient in L-Homoserine production compared to C. glutamicum when using these engineered strategies. nih.gov For instance, some studies have reported achieving L-Homoserine titers of 35 to 110 g/L in E. coli under aerobic batch fermentation conditions. frontiersin.org A crucial aspect of this engineering is managing the cellular redox balance, as the conversion of L-aspartate to L-Homoserine requires two molecules of NADPH. nih.gov

C. glutamicum is another well-established industrial amino acid producer. nih.govuni-bielefeld.de While direct comparisons often favor E. coli for L-Homoserine production, research continues to explore metabolic engineering strategies in C. glutamicum, such as the introduction of genes from other organisms to optimize pathways. nih.govbiorxiv.org For example, the ppc gene from C. glutamicum, which is involved in L-aspartic acid production, has been inserted into the E. coli genome to enhance the metabolic flow towards L-Homoserine. nih.gov

Table 1: Metabolic Engineering Strategies for L-Homoserine Production

Organism Strategy Key Genes/Enzymes Targeted Reported Titer (g/L)
Escherichia coli Blocking competing pathways thrB, metA 35 - 110 frontiersin.org
Escherichia coli Strengthening precursor supply ppc Not specified
Escherichia coli Enhancing NADPH availability Pentose (B10789219) phosphate (B84403) pathway genes Not specified
Corynebacterium glutamicum Overexpression of biosynthetic genes hom, thrB Not specified
Corynebacterium glutamicum Deletion of competing pathway genes lysE Not specified

L-Homoserine occupies a pivotal position in the carbon-nitrogen metabolic network of microbes like E. coli. frontiersin.orgnih.gov However, despite its central role, E. coli cannot utilize L-Homoserine as a sole nitrogen source for growth. frontiersin.orgnih.gov In fact, the presence of L-Homoserine in a synthetic medium can inhibit the growth of this bacterium. frontiersin.orgnih.gov

The inhibitory effect of L-Homoserine is thought to arise from its interference with other metabolic processes. One proposed mechanism is the inhibition of NADP+-glutamate dehydrogenase, a key enzyme in ammonium (B1175870) assimilation in E. coli. frontiersin.orgnih.gov Another suggestion is that L-Homoserine may compete with leucine (B10760876) for tRNA aminoacylation, thereby affecting protein synthesis fidelity. frontiersin.orgnih.gov

Stable isotope probing with 15N-labeled compounds is a powerful technique to trace the flow of nitrogen through metabolic pathways. nau.eduroyalsocietypublishing.org By using L-Homoserine (15N), researchers can track the assimilation and distribution of nitrogen within microbial cells, providing insights into the complex network of nitrogen metabolism. nih.gov For example, studies using 15N-labeled aspartate and glutamate (B1630785) in Mycobacterium tuberculosis have helped to elucidate the role of specific aminotransferases in linking nitrogen assimilation to the biosynthesis of various nitrogen-containing metabolites. nih.gov

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression in response to population density. mbl.or.krplos.orgmdpi.com In many Gram-negative bacteria, this communication is mediated by small signaling molecules called N-acyl-homoserine lactones (AHLs). mbl.or.krplos.orgfrontiersin.org

AHLs consist of a conserved homoserine lactone ring linked to an acyl side chain of variable length and modification. plos.org These molecules are synthesized by LuxI-family synthases and are detected by LuxR-family transcriptional regulators. mbl.or.krmdpi.com When the concentration of AHLs reaches a certain threshold, they bind to their cognate LuxR receptors, leading to the regulation of target genes involved in processes such as biofilm formation, virulence factor production, and bioluminescence. mbl.or.krfrontiersin.org

The homoserine lactone ring of AHLs is derived from L-Homoserine. The degradation of AHLs can occur through the enzymatic cleavage of the lactone ring by lactonases, producing N-acyl-homoserine. plos.orgnih.gov This process, known as quorum quenching, is a mechanism to interfere with bacterial communication. plos.org

In certain cyanobacteria, L-Homoserine serves as a precursor for the synthesis of a compatible solute called homoserine betaine (B1666868) (N,N,N-trimethyl homoserine). pnas.orgresearchgate.netpnas.org Compatible solutes are small organic molecules that accumulate in the cytoplasm of organisms living in high-salinity environments to counteract osmotic stress without interfering with cellular metabolism. pnas.orgpnas.org

The globally significant oceanic cyanobacterium Trichodesmium spp. was found to synthesize homoserine betaine as its major compatible solute, a previously unknown function for this compound. pnas.orgresearchgate.net The biosynthesis of homoserine betaine involves the methylation of homoserine. pnas.org The identification of homoserine betaine in Trichodesmium explained its ability to thrive in marine environments with varying salinities. pnas.org

Table 2: L-Homoserine Derivatives in Biological Systems

Derivative Organism/System Function Reference
N-Acyl-Homoserine Lactones (AHLs) Gram-negative bacteria Quorum sensing signal molecules mbl.or.krplos.org
Homoserine Betaine Trichodesmium spp. (Cyanobacteria) Compatible solute for osmoregulation pnas.orgresearchgate.net
O-Acetyl-L-homoserine Bacteria Intermediate in methionine biosynthesis ethz.ch
O-Succinyl-L-homoserine Escherichia coli Intermediate in methionine biosynthesis biorxiv.org

Adaptive laboratory evolution (ALE) is a powerful tool used to study microbial adaptation to specific environmental pressures. frontiersin.org In the context of L-Homoserine, ALE has been employed to overcome the toxic effects of this amino acid on E. coli and to enable its use as a nitrogen source. frontiersin.orgnih.gov

Through ALE experiments, researchers have successfully isolated mutant strains of E. coli that are not only resistant to L-Homoserine inhibition but can also utilize it for growth. frontiersin.org These studies provide valuable insights into the genetic and metabolic changes that allow bacteria to adapt and evolve to utilize novel nutrient sources or overcome toxic compounds. frontiersin.org For instance, such experiments have led to the identification of mutations that alter metabolic pathways or transport systems, enabling the efficient catabolism or detoxification of L-Homoserine. frontiersin.orgbiorxiv.org

L-Homoserine as a Compatible Solute (Homoserine Betaine) in Cyanobacteria

Plant Physiology and Biochemistry

Information specifically on the role of L-Homoserine (15N) in plant physiology and biochemistry was not found in the provided search results. The focus of the available literature is primarily on microbial systems.

L-Homoserine in Plant Amino Acid Homeostasis and Nitrogen Cycling

In the context of nitrogen cycling, L-Homoserine is linked to the activities of rhizosphere bacteria. Many Gram-negative bacteria in the soil surrounding plant roots use N-acyl-homoserine lactones (AHLs) as quorum-sensing molecules to coordinate group behaviors. nih.govoup.com These AHLs consist of a homoserine lactone ring with a variable acyl chain. frontiersin.org Research has demonstrated that plants can take up these AHLs from the soil. nih.govacs.org A plant-derived enzyme, fatty acid amide hydrolase (FAAH), can then hydrolyze the amide bond of these AHLs, releasing L-Homoserine. nih.govacs.org This process not only allows the plant to perceive and respond to bacterial signals but also integrates bacterial-derived nitrogen into its own metabolic pathways. The accumulation of L-Homoserine from AHL degradation can influence plant growth; at low concentrations, it may stimulate transpiration and nutrient uptake, while at higher concentrations, it can trigger defense responses, including ethylene (B1197577) production. nih.govacs.org The main microbial processes in the nitrogen cycle, nitrification and denitrification, are regulated by these quorum-sensing molecules. researchgate.net

Role in Phytosiderophore Biosynthesis for Metal Acquisition

Phytosiderophores are specialized non-proteinogenic amino acids secreted by graminaceous (grass family) plants into the soil to chelate and acquire essential metals, particularly iron, from the rhizosphere. researchgate.netresearchgate.net One such phytosiderophore is 2'-deoxymugineic acid. The synthesis of this crucial molecule has been shown to utilize L-homoserine lactone in a successive reductive coupling process with other precursors. researchgate.netresearchgate.net

However, the precise role of L-Homoserine as a direct, major precursor in the primary biosynthetic pathway of phytosiderophores like mugineic acids (MAs) has been a subject of detailed investigation. Some studies involving ¹⁴C-labeled compounds in barley roots suggest that the main pathway for MA biosynthesis might actually bypass homoserine. tandfonline.comtandfonline.com These tracer experiments indicated that while glucose is a primary carbon source for MAs, the carbon was incorporated into methionine and then into MAs, but not significantly into a free homoserine pool. tandfonline.com When ¹⁴C-labeled homoserine was supplied, it was more readily incorporated into threonine rather than MAs. tandfonline.com This suggests that while L-homoserine derivatives can be chemically used to synthesize phytosiderophores, the plant's endogenous pathway may prioritize a route where methionine is the more direct intermediate, potentially synthesized via a pathway that does not involve a distinct homoserine intermediate. tandfonline.comtandfonline.com

CompoundRole in Phytosiderophore BiosynthesisExperimental Observation
L-Homoserine Lactone Used in the synthetic preparation of 2'-deoxymugineic acid. researchgate.netresearchgate.netSuccessful chemical synthesis of the phytosiderophore. researchgate.netresearchgate.net
L-Homoserine Investigated as a potential precursor in the natural biosynthetic pathway.Feeding experiments with ¹⁴C-homoserine in barley showed it was preferentially converted to threonine, not MAs. tandfonline.com
Methionine Considered a more direct intermediate in the biosynthesis of mugineic acids.¹⁴C from glucose was incorporated into methionine and then MAs, bypassing a detectable homoserine pool. tandfonline.com

Responses to Environmental Stressors and Nutrient Availability (e.g., Phosphorus)

Plants exhibit complex metabolic responses to various environmental stresses, including nutrient deficiencies. L-Homoserine concentrations have been shown to change in response to such stressors. In the tea cultivar Longjing43, for example, phosphorus deficiency was found to increase the concentration of L-Homoserine under various light conditions. nih.gov This accumulation suggests a role for L-Homoserine in the plant's metabolic adjustment to low phosphorus availability. nih.gov

The influence of L-Homoserine extends to plant-microbe interactions under nutrient stress. In the plant pathogen Agrobacterium tumefaciens, biofilm formation is significantly enhanced under phosphate-limiting conditions. nih.gov This response is controlled by the PhoR-PhoB two-component regulatory system, which is activated by phosphate starvation. nih.gov This same system can be influenced by quorum-sensing molecules like N-acyl-homoserine lactones (AHLs), which, as previously noted, can be degraded by plants into L-Homoserine. nih.govnih.gov The interplay suggests that nutrient stress can alter bacterial behavior that is linked to L-Homoserine-related signaling molecules. Furthermore, imbalances in amino acids derived from the aspartate pathway, including homoserine, are known to play a role in plant stress resistance. frontiersin.orgfrontiersin.org

StressorPlant/OrganismObserved Response Involving L-HomoserineReference
Phosphorus Deficiency Tea (Camellia sinensis 'Longjing43')Increased concentration of L-Homoserine. nih.gov
Phosphorus Limitation Agrobacterium tumefaciensEnhanced biofilm formation, a process linked to AHLs (L-Homoserine precursors). nih.gov
Pathogen Attack General Plant ResponseAccumulation of homoserine and threonine can increase immunity to oomycete pathogens. frontiersin.orgfrontiersin.org

Mammalian and Other Eukaryotic Systems (excluding clinical human trials)

Interplay with Gut Microbiota-Derived Metabolites

The gut microbiota produces a vast array of metabolites that can influence host physiology. L-Homoserine is recognized as one of these gut microbiota-derived metabolites. nih.gov These metabolites act as signaling molecules that can modulate host homeostasis. nih.gov For instance, L-Homoserine, along with other microbial products, has been implicated in enhancing the integrity of the intestinal barrier by promoting the production of tight junction proteins. nih.gov

Furthermore, the gut is a significant environment for N-acyl-homoserine lactones (AHLs), the quorum-sensing signals produced by various gut bacteria. nih.govwjgnet.com These AHLs can be absorbed from the gut into the host's circulation and have been detected in host tissues like the liver. nih.gov This trans-kingdom signaling suggests that bacteria-to-bacteria communication molecules can have long-range effects on the host. nih.gov Given that AHLs are derivatives of L-Homoserine, their presence and activity highlight an indirect but crucial role for the homoserine backbone in mediating host-microbiota interactions.

Involvement in Sphingolipid Metabolism

Sphingolipids are a class of lipids that are vital components of cell membranes and are involved in cellular signaling. frontiersin.org While eukaryotes are the primary producers of sphingolipids, some gut-resident bacteria, such as those from the Bacteroides genus, can also synthesize them. mdpi.com Intriguingly, these bacteria can produce unique sphingolipids that are not typically found in the host.

Research has revealed that certain gut bacteria can utilize L-Homoserine, instead of the canonical L-serine, as a building block for sphingolipid synthesis. nih.gov This leads to the production of homoserine-containing dihydroceramides (DHCers). mdpi.com Using imaging and isotopic tracing, studies have shown that these bacterially-derived, homoserine-containing sphingolipids can be transferred from the gut microbiota to host tissues, such as the colon and liver. mdpi.comnih.gov Once in host cells, these unique sphingolipids can influence host metabolic pathways. For example, when HepG2 liver cells were treated with homoserine-DHCers, there was a significant alteration in the expression of genes involved in oxidative phosphorylation, fatty acid metabolism, and glycolysis, leading to enhanced respiratory activity. mdpi.comnih.gov This demonstrates a direct mechanism by which a microbiota-derived metabolite, originating from L-Homoserine, can modulate host energy metabolism. nih.gov

Bacterial MetaboliteOriginHost InteractionMetabolic Impact
L-Homoserine Gut MicrobiotaCan enhance intestinal barrier function. nih.govModulates host homeostasis. nih.gov
Homoserine-DHCer Bacteroides thetaiotaomicron (synthesized using L-Homoserine)Transferred to host liver tissue. mdpi.comnih.govAlters gene expression related to oxidative phosphorylation and fatty acid metabolism in liver cells. mdpi.comnih.gov

Vi. Methodological Advancements in L Homoserine 15n Detection and Quantification

Mass Spectrometry (MS) Techniques

Mass spectrometry stands as a cornerstone for the analysis of isotopically labeled compounds due to its high sensitivity and specificity. Different MS-based methods are employed to measure both the isotopic enrichment and the absolute quantity of L-Homoserine (¹⁵N).

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for determining the isotopic enrichment of ¹⁵N in L-Homoserine. For GC analysis, non-volatile amino acids like L-Homoserine must first be converted into volatile derivatives. nih.govnih.gov A common derivatization method is the formation of N-acetyl methyl esters. ucdavis.edu

The derivatized L-Homoserine (¹⁵N) is then introduced into the GC system, where it is separated from other components in the sample matrix before entering the mass spectrometer. In the mass spectrometer, the compound is ionized, typically by electron ionization (EI), which causes fragmentation. The resulting mass spectrum contains fragment ions that are characteristic of the molecule. For N-acyl-homoserine lactones, a common fragment ion at m/z 143 is often observed. nih.gov By analyzing the isotopic distribution of the molecular ion or specific nitrogen-containing fragment ions, the degree of ¹⁵N incorporation can be accurately calculated.

Challenges in GC-MS analysis can include potential isotopic fractionation during derivatization and the complexity of fragmentation patterns. nih.govplos.org To ensure accuracy, careful validation of the derivatization process and the use of appropriate standards are essential.

Table 1: GC-MS Parameters for Amino Acid Analysis

This table is a representative example based on general procedures for amino acid analysis by GC-MS and may require optimization for L-Homoserine (¹⁵N).

Parameter Setting
Derivatization N-acetyl methyl ester (NACME) ucdavis.edu
GC Column Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film thickness) ucdavis.edu
Injection Mode Splitless ucdavis.edu
Carrier Gas Helium ucdavis.edu
Temperature Program 70°C (2 min), ramp to 140°C, hold, ramp to 240°C, hold ucdavis.edu
Ionization Mode Electron Ionization (EI) nih.gov
MS Detection Selected Ion Monitoring (SIM) or Full Scan

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of L-Homoserine (¹⁵N) in complex biological samples. plos.orgnih.govcreative-proteomics.com This technique combines the separation power of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.netnih.gov

In a typical LC-MS/MS workflow, the sample containing L-Homoserine (¹⁵N) is first separated on a reversed-phase HPLC column. acs.org The analyte then enters the mass spectrometer, where it is ionized, often using electrospray ionization (ESI). The precursor ion corresponding to protonated L-Homoserine (¹⁵N) is selected in the first mass analyzer (MS1), fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer (MS2). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent specificity and reduces background noise. nih.gov

The use of a stable isotope-labeled internal standard, such as L-Homoserine with a different isotopic label (e.g., ¹³C or deuterium), is crucial for accurate quantification to correct for variations in sample preparation and instrument response. caymanchem.com LC-MS/MS methods for related compounds have demonstrated high sensitivity, with limits of detection in the low nanomolar range. plos.orgnih.gov

Table 2: LC-MS/MS Method Validation for AHL Quantification

This table is based on data for N-acyl-L-homoserine lactones (AHLs) and demonstrates the typical performance of LC-MS/MS methods that can be adapted for L-Homoserine (¹⁵N).

Parameter Result Reference
Mass Accuracy < 3 ppm nih.gov
Median Limit of Detection (LOD) 2.3 nM nih.gov
Linearity (R²) > 0.99 nih.gov
Quantitative Reproducibility (Intra-day) ~7% nih.gov

In GC-C-IRMS, the derivatized L-Homoserine is separated by GC and then combusted at a high temperature (around 1000 °C) in a reactor containing an oxidant, such as copper oxide. ucdavis.edu This process converts the nitrogen in the molecule into nitrogen gas (N₂). The resulting N₂ gas is then introduced into the isotope ratio mass spectrometer, which measures the ratio of the different nitrogen isotopologues (¹⁴N¹⁴N, ¹⁴N¹⁵N, and ¹⁵N¹⁵N). nih.gov From these measurements, the ¹⁵N abundance, often expressed in delta notation (δ¹⁵N), can be calculated with very high precision. nih.govucdavis.edu

This method is particularly valuable in metabolic studies where the incorporation of ¹⁵N into the total pool of a specific amino acid is of interest. The accuracy of the measurement is ensured by calibration against international isotopic standards. ucdavis.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural and quantitative information about molecules in solution. For L-Homoserine (¹⁵N), specific NMR methods can be used for both identification and quantification.

The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a two-dimensional NMR technique that is highly effective for creating a unique "fingerprint" of a ¹⁵N-labeled molecule like L-Homoserine. protein-nmr.org.ukpartchlab.combiosupramol.de This experiment detects the correlation between a proton (¹H) and the nitrogen-15 (B135050) (¹⁵N) atom to which it is directly attached.

In the case of L-Homoserine (¹⁵N), the HSQC spectrum would show a cross-peak corresponding to the correlation between the amide proton and the ¹⁵N atom in the amino group. The chemical shifts of this cross-peak in both the ¹H and ¹⁵N dimensions are highly sensitive to the chemical environment of the amino group. researchgate.net This makes the ¹H-¹⁵N HSQC spectrum a unique identifier for L-Homoserine (¹⁵N) within a complex mixture of metabolites. Any changes in the cellular environment or interactions with other molecules would likely result in shifts in the position of this cross-peak, providing valuable information on metabolic processes. partchlab.com

Table 3: Principles of ¹H-¹⁵N HSQC for Metabolite Fingerprinting

Feature Description
Principle Detects correlation between directly bonded ¹H and ¹⁵N nuclei via J-coupling. protein-nmr.org.uk
Output A 2D spectrum with axes for ¹H and ¹⁵N chemical shifts.
Application Provides a unique "fingerprint" for each ¹⁵N-labeled metabolite. biosupramol.de
Advantage High resolution and specificity for labeled compounds. Non-destructive.

Quantitative NMR (qNMR) is a reliable method for determining the concentration of a substance in a sample. tum.de Unlike mass spectrometry, qNMR can provide direct quantification without the need for an identical isotopically labeled internal standard, although an external standard of known concentration is typically used. tum.de

For the quantification of L-Homoserine, a one-dimensional ¹H NMR spectrum is typically acquired. The concentration of L-Homoserine can be determined by integrating the area of a specific proton signal that is well-resolved from other signals in the spectrum. This integral is then compared to the integral of a signal from a certified reference material of known concentration that has been added to the sample.

The presence of the ¹⁵N label in L-Homoserine (¹⁵N) can be advantageous for qNMR. The coupling between the ¹⁵N nucleus and the adjacent protons can split the proton signals into doublets, which can help to resolve them from overlapping signals from other non-labeled molecules in a complex mixture, thereby improving the accuracy of quantification.

Solid-State NMR and Advanced Pulse Sequences for Complex Samples

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is an indispensable technique for studying molecules like L-Homoserine (15N) within complex, non-soluble, or solid-phase samples such as protein aggregates, membrane-bound structures, and biomaterials. preprints.org Unlike solution-state NMR, SSNMR analyzes materials in their native solid forms. preprints.org The incorporation of the stable ¹⁵N isotope is crucial for these studies, as it enhances sensitivity and allows for site-specific investigation.

In solid samples, the restricted molecular motion leads to significant line broadening due to factors like chemical shift anisotropy (CSA) and strong dipolar couplings, which can obscure important structural details. preprints.org To overcome these challenges, techniques like Magic Angle Spinning (MAS) are employed. MAS involves rapidly spinning the sample at a specific angle (54.74°) to the main magnetic field, which averages out these anisotropic interactions and results in sharper, more resolved spectral lines. preprints.orgmst.edu

Advanced pulse sequences are critical for enhancing the sensitivity and resolution of SSNMR experiments for ¹⁵N-labeled compounds.

Cross-Polarization (CP): This is a fundamental technique used to transfer magnetization from abundant spins, typically protons (¹H), to rare spins like ¹⁵N. mst.edu This process significantly enhances the signal of the ¹⁵N nucleus, overcoming its low natural abundance and lower gyromagnetic ratio. tum.de The efficiency of CP can be dependent on the specific molecular environment, and sometimes requires optimization of parameters like contact time to observe all nitrogen sites, such as those in a 4-methylimidazole (B133652) label. mdpi.com

High-Resolution 2D Correlation Spectra: Two-dimensional SSNMR experiments, such as Heteronuclear Correlation (HETCOR), correlate the chemical shifts of ¹⁵N nuclei with those of neighboring ¹H atoms. worktribe.com This provides detailed information about connectivity and spatial proximity, aiding in the specific assignment of resonances within complex samples. worktribe.com

Advanced Pulse Sequences for Decoupling and Recoupling: Sequences like Two-Pulse Phase-Modulated (TPPM) decoupling are used to remove strong ¹H-¹H dipolar couplings during signal acquisition, leading to narrower ¹⁵N lines. nih.gov Conversely, recoupling sequences are designed to selectively reintroduce specific dipolar interactions to measure internuclear distances, providing key structural constraints.

WURST-CPMG and BRAIN-CP: For acquiring spectra of nitrogen, which often has a very broad signal, specialized pulse sequences have been developed. The WURST-CPMG (Wideband, Uniform Rate, and Smooth Truncation Carr-Purcell Meiboom-Gill) sequence is effective for exciting and refocusing the broad signals from ¹⁴N nuclei, and similar principles can be adapted for ¹⁵N studies. worktribe.com For cross-polarization from protons to quadrupolar nuclei like ¹⁴N, the BRAIN-CP (Broadband Adiabatic Inversion - Cross Polarization) sequence can be used. worktribe.com

CPMG-like Sequences: The Carr-Purcell-Meiboom-Gill (CPMG) pulse train, consisting of a series of spin echoes, is highly effective at refocusing inhomogeneous line broadening and can lead to significant sensitivity gains, especially in experiments with long delays. tum.de This allows for the detection of weak interactions, such as those across hydrogen bonds. tum.de

The application of these SSNMR methods to L-Homoserine (15N) incorporated into systems like amyloid fibrils or membrane proteins would allow researchers to probe its local chemical environment, secondary structure, and intermolecular contacts. For instance, by analyzing the ¹⁵N chemical shift tensor, one could gain insights into the hydrogen bonding environment of the amino group in L-Homoserine (15N). mdpi.com

Table 1: Advanced Solid-State NMR Techniques for ¹⁵N-Labeled Samples

Technique Principle Application to L-Homoserine (¹⁵N) Analysis Key Benefit
Magic Angle Spinning (MAS) Sample is spun at 54.74° to the external magnetic field. preprints.orgmst.edu Reduces anisotropic interactions (e.g., CSA, dipolar coupling) to achieve higher spectral resolution. mst.edu Sharper spectral lines, enabling resolution of distinct L-Homoserine (¹⁵N) sites in a complex environment.
Cross-Polarization (CP) Transfers nuclear spin polarization from abundant ¹H to rare ¹⁵N nuclei. mst.edu Enhances the ¹⁵N signal intensity, overcoming low sensitivity. tum.de Significantly reduced acquisition times and improved signal-to-noise ratio.
Heteronuclear Correlation (HETCOR) A 2D experiment correlating ¹H and ¹⁵N chemical shifts. worktribe.com Maps the connectivity between the ¹⁵N in the homoserine backbone and nearby protons. Aids in unambiguous resonance assignment and provides structural constraints.

Chromatographic Separation Techniques (e.g., Ion-Exchange Chromatography)

Chromatographic methods are fundamental for the separation, purification, and quantification of L-Homoserine (15N) from complex mixtures such as fermentation broths or protein hydrolysates. seplite.comgoogle.com The choice of technique depends on the sample matrix and the analytical goal.

Ion-Exchange Chromatography (IEX): This technique is particularly well-suited for separating amino acids, which are zwitterionic molecules whose net charge depends on the pH of the solution. seplite.com In IEX, charged molecules in the mobile phase bind to a stationary phase (the resin) that carries an opposite charge.

Cation-Exchange Chromatography: This is a common method for amino acid analysis. google.com At a low pH, the amino group of L-Homoserine is protonated (-NH₃⁺), giving it a net positive charge. It can then bind to a negatively charged cation-exchange resin. Elution is typically achieved by increasing the pH or the salt concentration of the mobile phase, which neutralizes or competes for the binding sites on the resin.

Anion-Exchange Chromatography: At a high pH, the carboxylic acid group is deprotonated (-COO⁻), giving L-Homoserine a net negative charge and allowing it to bind to a positively charged anion-exchange resin. researchgate.net A study analyzing the amino acid components of cell proteins used anion-exchange chromatography, where an authentic homoserine standard was shown to elute in a specific fraction. researchgate.net

¹⁵N Isotope Separation: Ion-exchange chromatography has also been successfully used for the enrichment of the ¹⁵N isotope itself. researchgate.net One study demonstrated that by using an NH₄⁺/NH₃ aqueous system on a cation-exchange resin, the rear part of the eluted ammonium (B1175870) band was enriched in ¹⁵N. researchgate.net This principle of isotopic fractionation during chromatography is a powerful tool, although direct application to pre-labeled L-Homoserine (15N) is for purification rather than enrichment.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Modern amino acid analysis frequently employs HPLC and UPLC systems, often coupled with mass spectrometry (MS), for high-throughput, sensitive, and accurate quantification. nih.govacs.orgcreative-proteomics.com

Pre-column Derivatization: To enhance UV absorbance or fluorescence for detection, amino acids are often derivatized before injection. Reagents like ortho-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl (FMOC) are used. creative-proteomics.com A patent describes an HPLC method using a DEEMM derivatization reagent for the simultaneous detection of L-homoserine and other free amino acids in fermentation liquor. google.com

UPLC-MS for ¹⁵N Quantification: A robust method using AccQ•Tag derivatization followed by UPLC-PDA-ESI-MS (Ultra Performance Liquid Chromatography-Photodiode Array-Electrospray Ionization-Mass Spectrometry) has been developed for the precise quantification of ¹⁵N isotopologue enrichment in amino acids. nih.govacs.orgresearchgate.net This method allows for the differentiation and quantification of both the unlabeled (¹⁴N) and labeled (¹⁵N) forms of an amino acid by the mass spectrometer, making it ideal for metabolic flux analysis studies involving L-Homoserine (15N). nih.govcreative-proteomics.com

Table 2: Comparison of Chromatographic Techniques for L-Homoserine (¹⁵N) Analysis

Technique Stationary Phase Principle Typical Application Advantages Limitations
Cation-Exchange Chromatography Negatively charged resin binds positively charged L-Homoserine (at low pH). google.com Purification from fermentation broth; general amino acid analysis. google.com High capacity; effective for separating compounds with different positive charges. seplite.com Can be time-consuming; resolution may be lower than RP-HPLC. creative-proteomics.com
Anion-Exchange Chromatography Positively charged resin binds negatively charged L-Homoserine (at high pH). researchgate.net Separation from protein hydrolysates and other biological samples. researchgate.net Offers an alternative selectivity to cation-exchange. pH control is critical; potential for protein/peptide binding.
Reverse-Phase HPLC (RP-HPLC) Non-polar stationary phase separates molecules based on hydrophobicity. google.com High-resolution analysis of derivatized amino acids. google.com High efficiency, speed, and accuracy; widely applicable. google.com Requires pre-column derivatization for sensitive detection of amino acids. creative-proteomics.com

| UPLC-ESI-MS | Similar to HPLC but with smaller particles for higher resolution. Coupled to a mass spectrometer. nih.govacs.org | Precise quantification of ¹⁵N enrichment in metabolic studies. nih.govacs.orgresearchgate.net | High sensitivity and specificity; can differentiate between ¹⁴N and ¹⁵N isotopologues. creative-proteomics.com | Higher equipment cost and complexity. creative-proteomics.com |


Vii. Future Directions and Emerging Research Avenues

Development of L-Homoserine Specific Biosensors

The efficient microbial production of L-Homoserine is often hampered by its toxicity to host cells and the complexity of its metabolic regulation. nih.gov A key area of future research is the creation of specific biosensors for real-time monitoring of L-Homoserine concentrations. nih.gov Such tools are crucial for optimizing fermentation processes by allowing for dynamic control of gene expression and metabolic pathways.

Currently, biosensors for related molecules, such as N-acyl-homoserine lactones (AHLs), are well-established. These often utilize bacterial transcription factors (like LuxR) that respond to specific AHLs, triggering a measurable output like fluorescence or luminescence. researchgate.netmdpi.com For example, biosensors based on Agrobacterium tumefaciens (responding to 3-oxo-substituted AHLs) and Chromobacterium violaceum (responding to short-chain AHLs) have been instrumental in detecting quorum-sensing molecules. frontiersin.org

Future development for L-Homoserine could involve:

Transcription Factor-Based Sensors: Engineering or discovering transcription factors that specifically bind to L-Homoserine, which could then be integrated into a host microorganism to create a whole-cell biosensor.

Cell-Free Biosensors: Developing systems that use purified cellular components, which can offer faster response times and reduced interference from cellular metabolism compared to whole-cell systems. mdpi.com These could be particularly useful for high-throughput screening of engineered microbial strains.

The development of robust and sensitive L-Homoserine biosensors remains a critical step for advancing its industrial-scale production. nih.gov

Integration of Omics Data (Genomics, Transcriptomics, Metabolomics, Proteomics)

A systems biology approach, integrating various "omics" datasets, is essential for a comprehensive understanding of L-Homoserine metabolism and for the rational design of high-yield microbial cell factories. nih.gov The use of isotopically labeled L-Homoserine, particularly L-Homoserine (15N), is central to these efforts, especially in metabolomics, as it allows for precise tracing of nitrogen atoms through complex metabolic networks. ethz.chmontana.edu

Genomics: Whole-genome sequencing of both wild-type and evolved strains helps identify key genes and mutations affecting L-Homoserine production and tolerance. For example, sequencing an evolved E. coli strain that could tolerate and utilize L-Homoserine as a nitrogen source revealed critical mutations, including one in the thrL leader peptide sequence. frontiersin.orgnih.gov

Transcriptomics: This technique reveals how gene expression changes in response to L-Homoserine accumulation or genetic modifications. Transcriptomic analysis of E. coli exposed to L-Homoserine showed potent repression of genes related to motility and branched-chain amino acid synthesis, while upregulating genes in the sulfate (B86663) assimilation pathway. frontiersin.orgresearchgate.netnih.gov This provides direct insight into the molecular targets of L-Homoserine toxicity and the cell's response.

Metabolomics: By measuring the intracellular concentrations of metabolites, researchers can identify bottlenecks in the biosynthetic pathway. nih.gov Metabolomics analysis of an engineered E. coli strain revealed that enhancing the L-aspartate pathway led to a decrease in the aspartate pool while increasing L-Homoserine, confirming the effective redirection of carbon flux. asm.org

Proteomics: This provides information on the abundance and post-translational modification of proteins, offering a direct view of the enzymatic machinery involved in L-Homoserine metabolism.

The integration of these omics technologies allows for a multi-layered understanding of cellular physiology, moving beyond single-gene modifications to the holistic optimization of metabolic networks for enhanced L-Homoserine synthesis. nih.govacs.org

Table 1: Application of Omics Technologies in L-Homoserine Research

Omics Technology Organism Key Research Findings Reference(s)
Genomics Escherichia coli Identified four key genomic modifications in an evolved strain capable of using L-homoserine as a nitrogen source. frontiersin.orgnih.gov
Transcriptomics Escherichia coli Revealed that L-homoserine represses genes for motility and branched-chain amino acids and upregulates sulfate transport genes. researchgate.netnih.gov
Metabolomics Escherichia coli Uncovered metabolic differences in response to genetic modifications, guiding the introduction of pyruvate (B1213749) carboxylase to improve carbon flux. nih.gov
Integrated Omics Escherichia coli Combined strategies to identify and resolve bottlenecks, leading to rationally designed strains with significantly increased L-homoserine production. nih.govasm.org

Advanced Modeling and Simulation of L-Homoserine Metabolic Networks

To harness the vast amounts of data generated by omics studies, advanced mathematical modeling and simulation are indispensable tools for the future of L-Homoserine research. These computational approaches enable the prediction of metabolic fluxes and the identification of non-intuitive targets for genetic engineering, saving significant time and resources. csic.es

Key modeling approaches include:

Metabolic Network Analysis: In-depth analysis of cellular synthesis pathways allows for the rational design of metabolic routes to coordinate the production of L-Homoserine and its intermediates. acs.org

Flux Balance Analysis (FBA): FBA is used to predict the flow of metabolites through a metabolic network under different conditions, helping to identify reactions that limit L-Homoserine production.

Kinetic Modeling: These models incorporate enzyme kinetics and reaction rates, providing a dynamic simulation of the metabolic network. acs.org A kinetic model of a cascade reaction for L-Homoserine synthesis was crucial for understanding system bottlenecks and optimizing the process. acs.org

Redox Balance Simulation: The production of L-Homoserine from glucose involves a complex interplay of cofactors like NAD(P)H. acs.org A key strategy involves designing a "redox balance route" where pathways that generate excess reducing power are coupled with the L-Homoserine synthesis pathway, which consumes it. nih.gov This approach led to a highly efficient production strain yielding 84.1 g/L of L-Homoserine. nih.gov

The synergistic use of biochemical knowledge and process modeling is critical for optimizing reaction systems and designing microbial cells with the ideal ratio of expressed enzymes for efficient L-Homoserine synthesis. acs.org These advanced modeling techniques accelerate the development and industrialization of new biocatalytic processes for L-Homoserine production. csic.es

Table 2: Modeling and Simulation Strategies for L-Homoserine Production

Modeling Strategy Objective Key Outcome Reference(s)
Metabolic Network Analysis Rationally design and optimize cellular synthesis pathways. Coordinated production of L-homoserine and its intermediates, balancing production with microbial growth. acs.org
Kinetic Modeling Understand bottlenecks in a cascade reaction system for L-homoserine synthesis. Enabled process optimization and design by simulating reaction rates. acs.org
Redox Balance Route Design Create a balanced metabolic network for cofactors (NAD(P)H). Achieved highly efficient production (84.1 g/L) by coupling pathways with complementary redox requirements. nih.gov
CRISPRi-based Systematic Analysis Identify target genes for manipulation within specific metabolic modules. Guided the removal of genes like ptsI to construct novel, high-producing L-homoserine strains. asm.org

Exploration of Novel Physiological Roles of L-Homoserine in Underexplored Organisms

While the role of L-Homoserine as a precursor for methionine, threonine, and isoleucine in model organisms like E. coli and C. glutamicum is well-established, its physiological functions in a broader range of microbes remain largely unexplored. frontiersin.orgresearchgate.netbiorxiv.org Future research aims to uncover these novel roles, which could reveal new metabolic pathways and applications.

Key emerging research areas include:

Catabolism in Diverse Bacteria: Unlike E. coli, which cannot use L-Homoserine as a sole carbon or nitrogen source, some bacteria can. frontiersin.orgbiorxiv.org Research on Arthrobacter nicotinovorans identified a novel type of homoserine dehydrogenase (AnHSD) that exhibits only oxidative activity, suggesting its role is specifically in the degradation, not synthesis, of L-Homoserine. researchgate.netbiorxiv.org This discovery points to alternative genetic pathways for L-Homoserine catabolism in diverse genera like Microbacterium and Rhizobium. researchgate.netbiorxiv.org

Quorum Sensing in Actinobacteria: L-Homoserine is the backbone of N-acyl-homoserine lactone (AHL) signaling molecules, which are central to quorum sensing, primarily in Gram-negative bacteria. frontiersin.org However, recent studies are exploring this phenomenon in the underexplored phylum Actinobacteria. frontiersin.org The discovery of AHLs and LuxI/LuxR homologues in Streptomyces species suggests that this form of lactone-based signaling may be more widespread than previously thought, opening up new avenues for understanding inter-species communication. nih.gov

Signaling in Plant-Microbe Interactions: AHLs, derived from L-Homoserine, are increasingly recognized for their role in mediating interactions between bacteria and plants. researchgate.net Exploring how L-Homoserine and its derivatives influence the physiology of rhizosphere bacteria, including difficult-to-culture microbes, could lead to new strategies for promoting plant growth and health. asm.org

Investigating these underexplored organisms and their unique metabolism of L-Homoserine and its derivatives will not only expand our fundamental biological knowledge but may also uncover novel enzymes and pathways for biotechnological applications.

Q & A

Q. What are the key considerations for synthesizing and characterizing L-Homoserine (15N) in a laboratory setting?

Methodological Answer: Synthesis of L-Homoserine (15N) requires precise isotopic labeling techniques, such as enzymatic or chemical incorporation of 15N into the amino acid backbone. Critical parameters include reaction temperature (20–25°C), pH control (neutral to slightly acidic conditions), and reaction time (24–48 hours) to optimize yield and isotopic purity . Post-synthesis, characterization should involve nuclear magnetic resonance (NMR) spectroscopy to verify 15N incorporation and liquid chromatography-mass spectrometry (LC-MS) to confirm molecular integrity and purity .

Q. What safety protocols are essential for handling L-Homoserine (15N) in laboratory environments?

Methodological Answer: Researchers must use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Handling should occur in fume hoods to minimize inhalation risks, and spills should be managed with inert absorbents (e.g., vermiculite) followed by ethanol rinsing . Storage requires airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or degradation .

Q. How can researchers assess the isotopic purity of L-Homoserine (15N) and validate its suitability for tracer studies?

Methodological Answer: Isotopic purity is quantified using isotope ratio mass spectrometry (IRMS) or high-resolution LC-MS to measure 15N enrichment (typically ≥95–99% for research-grade material) . Validation experiments should include control studies with unlabeled L-Homoserine to establish baseline isotopic abundance and confirm the absence of cross-contamination .

Advanced Research Questions

Q. How should tracer experiments using L-Homoserine (15N) be designed to study nitrogen flux in microbial or plant systems?

Methodological Answer: Experimental design must account for tracer dilution effects and background 15N levels. For microbial studies, pulse-chase labeling with L-Homoserine (15N) at concentrations ≤1 mM can track nitrogen assimilation into proteins or secondary metabolites . In plant systems, hydroponic or soil-labeling protocols require optimized dosing (e.g., 0.1–0.5 mg/g soil) and sequential sampling of roots/shoots to model nitrogen translocation . Data normalization to natural 15N abundance (0.366%) is critical .

Q. What statistical approaches are recommended for analyzing 15N tracer data in ecosystem studies?

Methodological Answer: Use mixed-effects models to account for spatial heterogeneity in soil or microbial communities. For tracer recovery calculations, apply mass-balance equations (e.g., 15N recovery = [15N in sample / total 15N added] × 100) . Bootstrapping or Monte Carlo simulations can address variability in low-abundance samples .

Q. How can contradictions in isotopic enrichment data from L-Homoserine (15N) experiments be resolved?

Methodological Answer: Contradictions often arise from incomplete tracer mixing or isotopic fractionation. Mitigation strategies include:

  • Pre-incubating samples with unlabeled substrate to equilibrate metabolic pools.
  • Using internal standards (e.g., 13C-glucose) to correct for extraction efficiency .
  • Replicating experiments across multiple biological replicates (n ≥ 6) to distinguish technical noise from biological variability .

Q. What methodologies enable the use of L-Homoserine (15N) in metabolic flux analysis (MFA) for pathway engineering?

Methodological Answer: MFA requires time-resolved sampling of intracellular metabolites after 15N pulse labeling. Isotopomer distributions are analyzed via LC-MS/MS, and flux distributions are computed using software like INCA or OpenFlux. Key parameters include cell harvest intervals (5–15 minutes for bacteria) and quenching methods (e.g., cold methanol) to arrest metabolism instantaneously .

Methodological Frameworks and Best Practices

Q. How can researchers apply the FINER criteria to formulate hypotheses using L-Homoserine (15N)?

Methodological Answer: The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) ensures rigorous hypothesis development. For example:

  • Feasibility : Pilot studies with 15N-labeled standards to confirm detection limits.
  • Novelty : Investigating understudied pathways, such as L-Homoserine’s role in bacterial quorum sensing.
  • Ethical : Adhering to biosafety protocols for isotope disposal .

Q. What steps ensure reproducibility in L-Homoserine (15N) experiments?

Methodological Answer:

  • Document all synthesis and handling conditions (e.g., humidity, light exposure).
  • Share raw NMR/LC-MS spectra and statistical code in public repositories.
  • Follow NIH guidelines for preclinical reporting, including detailed descriptions of isotopic sources and batch numbers .

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